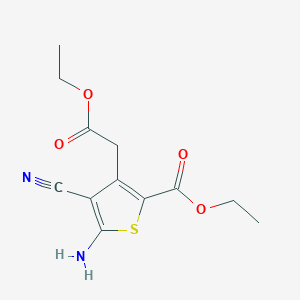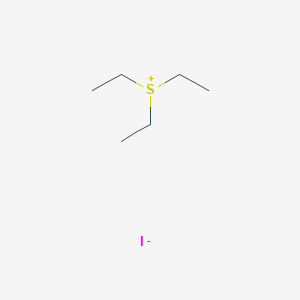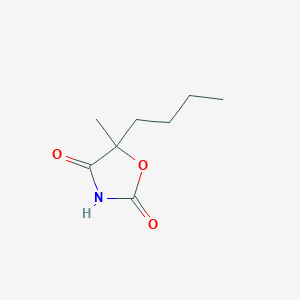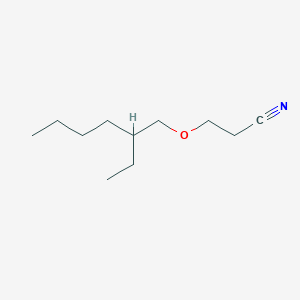
3-((2-Ethylhexyl)oxy)propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Ethylhexyl)oxy)propionitrile, also known as EHPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EHPN is a colorless liquid that is soluble in organic solvents and is used in various fields of study, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Lithium-Ion Battery Electrolytes
3-((Trimethylsilyl) oxy)propionitrile, a compound related to 3-((2-Ethylhexyl)oxy)propionitrile, has been studied as a non-volatile solvent for lithium-ion battery electrolytes. This solvent, when used with LiTFSI as a lithium salt, enhances the safety of the battery by offering improved thermal and chemical stability compared to conventional volatile carbonate electrolytes (Pohl et al., 2015).
Synthesis and Chemical Reactions
The synthesis of various derivatives of propionitrile, including those involving 3-((2-Ethylhexyl)oxy)propionitrile, has been reported. For instance, the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrine led to the creation of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile (Popov et al., 2011).
Catalytic Applications
In the field of catalysis, propionitrile derivatives have been used. For instance, a catalyst for the amination of glycerol to propionitrile has been developed, demonstrating the versatility of propionitrile in catalytic reactions (Zhang et al., 2014).
Photoreactions in Chemistry
Propionitrile derivatives have been studied in photoreactions. For example, ethyl 3-(2-pyridyl)propionate was formed by irradiating 3-(2-pyridyl)propanal diethylacetal in acetonitrile, indicating the compound's reactivity under specific photoreaction conditions (Fleming & Bachelder, 1991).
Infrared Spectroscopic Studies
Infrared spectroscopic studies have been conducted on 3-substituted-3-oxo-arylhydrazonopropanenitriles, which are structurally related to 3-((2-Ethylhexyl)oxy)propionitrile. These studies have provided insights into the stability and molecular interactions within these compounds (Kenawi & Elnagdi, 2006).
Antimicrobial and Anti-inflammatory Applications
Propionitrile derivatives have also been explored for their antimicrobial and anti-inflammatory properties. A series of novel compounds derived from indol-3-yl-acetic acid N'-(2-cyanoethyl)hydrazide showed potential in this regard (Gadegoni & Manda, 2013).
Propiedades
Número CAS |
10213-75-9 |
|---|---|
Nombre del producto |
3-((2-Ethylhexyl)oxy)propionitrile |
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-(2-ethylhexoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-7,9-10H2,1-2H3 |
Clave InChI |
HXBFULVLSKAGSQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCCC#N |
SMILES canónico |
CCCCC(CC)COCCC#N |
Otros números CAS |
10213-75-9 |
Descripción física |
3-[(2-ethylhexyl)oxy]propionitrile is a slightly cloudy yellow liquid. (NTP, 1992) |
Pictogramas |
Irritant |
Solubilidad |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



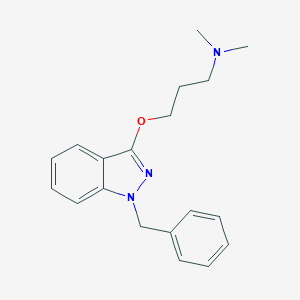
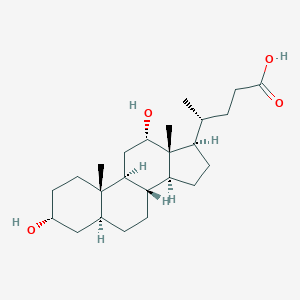
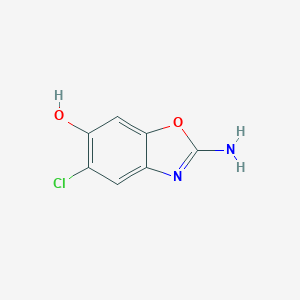
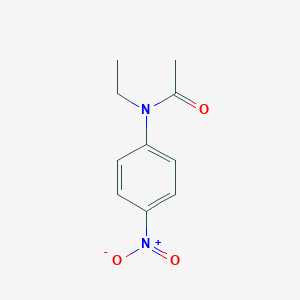
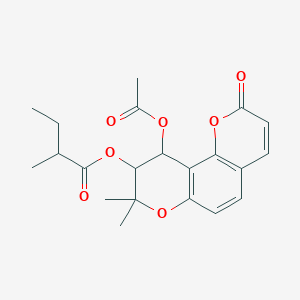
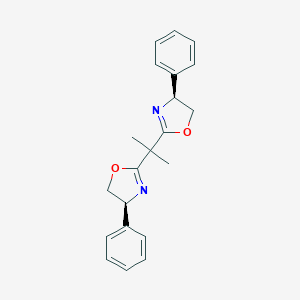

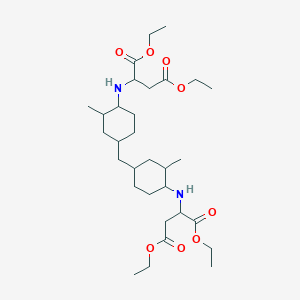
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
